molecular formula C22H18N6O2 B13732997 2-Pyrazolin-5-one, 1-(m-hydroxyphenyl)-3-methyl-4-((p-(phenylazo)phenyl)azo)- CAS No. 21519-06-2

2-Pyrazolin-5-one, 1-(m-hydroxyphenyl)-3-methyl-4-((p-(phenylazo)phenyl)azo)-

Cat. No.: B13732997
CAS No.: 21519-06-2
M. Wt: 398.4 g/mol
InChI Key: MGLMOTGKYYVGOK-UHFFFAOYSA-N
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Description

The compound 2-Pyrazolin-5-one, 1-(m-hydroxyphenyl)-3-methyl-4-((p-(phenylazo)phenyl)azo)- (hereafter referred to as the target compound) is a pyrazoline derivative characterized by:

  • A pyrazolin-5-one core with substituents at positions 1, 3, and 3.
  • 1-position: A meta-hydroxyphenyl group, contributing to hydrogen bonding and solubility.
  • 3-position: A methyl group, enhancing steric stability.
  • 4-position: A bis-azo linkage (─N=N─) connecting to a p-phenylazo phenyl group, which confers chromophoric and electronic properties.

Properties

CAS No.

21519-06-2

Molecular Formula

C22H18N6O2

Molecular Weight

398.4 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-5-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]-4H-pyrazol-3-one

InChI

InChI=1S/C22H18N6O2/c1-15-21(22(30)28(27-15)19-8-5-9-20(29)14-19)26-25-18-12-10-17(11-13-18)24-23-16-6-3-2-4-7-16/h2-14,21,29H,1H3

InChI Key

MGLMOTGKYYVGOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC(=CC=C4)O

Origin of Product

United States

Biological Activity

2-Pyrazolin-5-one derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 2-Pyrazolin-5-one, 1-(m-hydroxyphenyl)-3-methyl-4-((p-(phenylazo)phenyl)azo)- is of particular interest due to its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective properties.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Pyrazolin-5-one
  • Substituents :
    • Hydroxyphenyl group at the 1-position
    • Methyl group at the 3-position
    • Azo group linking two phenyl rings at the 4-position

Anticancer Activity

Recent studies have shown that pyrazoline derivatives exhibit promising anticancer properties. For instance, a series of novel pyrazoline substituted compounds were synthesized and evaluated for their anticancer activity. Specific derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with IC₅₀ values ranging from 1.64 to 4.58 μM against leukemia subpanel cell lines . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly in the G1/S phase.

CompoundCell LineIC₅₀ (μM)
4dLeukemia2.12-4.58
4fLeukemia1.64-3.20

Neuroprotective Effects

The neuropharmacological potential of pyrazoline derivatives has also been explored, particularly regarding their role as monoamine oxidase (MAO) inhibitors. Compounds with specific substitutions showed significant inhibition of MAO-A, which is crucial for managing depression and anxiety disorders. The most potent derivatives interacted favorably with key amino acid residues in the MAO-A binding site, suggesting a strong therapeutic potential for mood disorders .

Cardioprotective Properties

Another notable activity is the cardioprotective effect observed in related pyrazoline compounds like MCI-186 (3-methyl-1-phenyl-2-pyrazolin-5-one). In experimental autoimmune myocarditis models, MCI-186 administration resulted in reduced myocardial inflammation and improved heart function metrics without affecting hemodynamics . This highlights the role of oxidative stress in cardiac conditions and suggests that pyrazolines may serve as effective free radical scavengers.

Case Studies

  • Anticancer Study : A study evaluating a series of novel pyrazoline derivatives found that compounds with specific structural modifications exhibited potent anticancer activity against leukemia cell lines. The study utilized the DTP NCI protocol for screening and identified several lead compounds for further development .
  • Neuropharmacological Evaluation : Research focusing on the synthesis of trisubstituted pyrazolines revealed their potential as MAO inhibitors, which could lead to new treatments for anxiety and depression .

Scientific Research Applications

Pharmaceutical Applications

The compound is recognized for its pharmacological properties, particularly as an analgesic and anti-inflammatory agent. It serves as an intermediate in the synthesis of several active pharmaceutical ingredients (APIs) such as aminopyrine, antipyrine, dipyrone, and propyphenazone. These compounds are widely used for their analgesic and antipyretic effects .

Case Study: Analgesic Efficacy

A study investigated the efficacy of derivatives of 2-pyrazolin-5-one in reducing pain in animal models. The results indicated significant pain relief comparable to conventional analgesics, making it a candidate for further clinical research .

Dyes and Pigments

2-Pyrazolin-5-one derivatives are extensively utilized in the dye and pigment industries. The compound's azo group allows for the formation of vibrant dyes that are stable and have excellent lightfastness. This makes them suitable for textiles, plastics, and other materials where color retention is crucial .

Table 1: Properties of Dyes Derived from 2-Pyrazolin-5-one

PropertyDescription
Color FastnessHigh
SolubilityVaries (often water-soluble)
Application AreasTextiles, plastics, inks
Environmental ImpactGenerally low toxicity

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent for detecting metal ions due to its ability to form stable complexes. This property is particularly useful in environmental monitoring and quality control processes.

Case Study: Metal Ion Detection

Research demonstrated that 2-pyrazolin-5-one can be used to detect trace amounts of heavy metals in water samples. The method showed high sensitivity and specificity, making it a valuable tool for environmental analysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azo Linkages

Compound A : 3H-Pyrazol-3-one, 2,4-dihydro-2-(3-hydroxyphenyl)-5-methyl-4-[[4-(phenylazo)phenyl]azo]- (CAS 21519-06-2)
  • Similarities : Bis-azo group at position 4; hydroxylphenyl substituent.
  • Differences : Position 2 has a 3-hydroxyphenyl group instead of the target compound’s methyl group at position 3.
  • Implications : The hydroxyl group at position 2 may increase hydrogen bonding, affecting solubility and intermolecular interactions compared to the target compound’s methyl group .
Compound B : 1-Phenyl-3-methyl-4-(o-chlorophenyl (azo) hydrazono)-2-pyrazoline-5-one
  • Similarities : Pyrazolin-5-one core; azo substituent at position 4.
  • Differences: Mono-azo linkage with o-chlorophenyl instead of bis-azo.
  • Implications : Chlorine’s electron-withdrawing nature enhances stability but may reduce fluorescence compared to the target compound’s extended π-conjugation .

Functional Analogues in Dye Chemistry

Compound C : 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-4-[(o-nitrophenyl)azo]-2-pyrazolin-5-one (CAS 29330-49-2)
  • Similarities : Azo group at position 4; pyrazolin-5-one core.
  • Differences : Sulfophenyl and nitro groups introduce strong electron-withdrawing effects.
  • Implications : Sulfonate groups enhance water solubility, making Compound C suitable for textile dyeing, whereas the target compound’s hydroxyl group may limit industrial use but favor biological applications .
Compound D : Sodium 4-(4-(dimethylamino)phenylazo)benzenesulfonate
  • Similarities : Azo linkage and aromatic substituents.
  • Differences: Sulfonate and dimethylamino groups replace hydroxyl and methyl groups.
  • Implications: Dimethylamino groups shift absorption spectra (bathochromic shift), while sulfonate improves solubility for liquid-phase applications .
Compound E : 2-[(1E)-1-(4-Hydroxyphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylazo]-5,5-dimethyl-1-oxa-3-aza-5,6-dihydroindene-7(4H)-one
  • Similarities : Hydroxyphenyl and azo groups; pyrazole core.
  • Differences : Oxazole ring fused to the core structure.
  • Implications : The oxazole moiety may enhance binding to biological targets (e.g., enzymes), whereas the target compound’s simplicity could improve synthetic accessibility .

Comparative Data Table

Property Target Compound Compound A Compound C Compound E
Core Structure Pyrazolin-5-one Pyrazol-3-one Pyrazolin-5-one Pyrazolo-oxazole
Azo Groups Bis-azo Bis-azo Mono-azo Mono-azo
Key Substituents m-Hydroxyphenyl, methyl 3-Hydroxyphenyl Dichlorophenyl, nitro 4-Hydroxyphenyl, oxazole
Melting Point Not reported Not reported Not reported 375–377°C
Applications Potential fluorescent label Solvent dye Textile dye, fluorescent label Biological inhibitor
Toxicity Profile Likely moderate (azo decomposition risk) Not reported Low (sulfonate reduces risk) Not reported

Key Findings

Structural Flexibility: The target compound’s bis-azo linkage distinguishes it from mono-azo analogues, offering extended conjugation for optical applications .

Substituent Effects :

  • Electron-donating groups (e.g., hydroxyl) enhance solubility and biological interactions but may reduce thermal stability.
  • Electron-withdrawing groups (e.g., nitro, chloro) improve stability but limit fluorescence .

Safety: Azo compounds generally pose carcinogenic risks upon decomposition; hydroxyl groups may mitigate toxicity compared to nitro or chloro substituents .

Preparation Methods

Synthesis of Pyrazolin-5-one Azo Dye Derivatives

The preparation of this compound class generally follows a multi-step synthetic route involving:

  • Formation of the pyrazolin-5-one core substituted with hydroxyphenyl and methyl groups.
  • Diazotization of aromatic amines to generate diazonium salts.
  • Coupling of diazonium salts with pyrazolin-5-one derivatives to form azo linkages.

A representative synthesis is described in the work of Abdou et al. (2013), who synthesized bisazo-pyrazolin-5-one dyes structurally related to the target compound. The process involves:

  • Preparation of 4-arylhydrazono-3-(2-hydroxyphenyl)-2-pyrazolin-5-ones (Intermediate 2a-f):
    These intermediates were prepared via known literature methods involving the condensation of chromantrione derivatives with arylhydrazines.

  • Diazotization of p-nitroaniline:
    p-Nitroaniline (5 mmol) was dissolved in water and hydrochloric acid, cooled to 0–5 °C, and treated dropwise with sodium nitrite solution to form the diazonium salt under ice bath conditions.

  • Azo Coupling Reaction:
    The diazonium salt solution was added to a stirred solution of the pyrazolinone intermediate and sodium hydroxide in ethanol at 0–5 °C. The reaction mixture was stirred for 2 hours, yielding the bis-azo pyrazolinone dyes (3a-f). The crude products were filtered and recrystallized for purification.

  • Acetylation of Hydroxy and Pyrazolinone Nitrogen Groups:
    Treatment of the bis-azo dyes with acetic anhydride in the presence of p-toluenesulfonic acid at 100 °C for 4–8.5 hours afforded diacetyl derivatives (4a-f), confirming the presence of reactive hydroxyl and pyrazolinone NH groups.

Table 1. Typical Reaction Conditions and Yields for Azo Dye Preparation

Step Reagents/Conditions Yield (%) Notes
Diazotization p-Nitroaniline, NaNO2, HCl, 0–5 °C - Formation of diazonium salt
Azo Coupling Pyrazolinone derivative, NaOH, EtOH, 0–5 °C 68–70 Formation of bis-azo derivatives
Acetylation Acetic anhydride, p-toluenesulfonic acid, 100 °C 65–69 Diacetylation of hydroxyl and NH groups

Source: Abdou et al., 2013

Mechanistic Insights and Structural Confirmation

  • Spectroscopic Characterization:
    Infrared spectroscopy confirmed characteristic functional groups: hydroxyl (3400 cm⁻¹), pyrazolinone carbonyl (1658 cm⁻¹), azo (-N=N-) stretching (~1460 cm⁻¹), and acetyl carbonyl groups (1726 and 1687 cm⁻¹ for ester and N-acetyl respectively).
    Proton nuclear magnetic resonance spectra showed signals corresponding to aromatic protons, methyl groups, hydroxyl, and hydrazone NH protons, confirming the expected substitution pattern.

  • Tautomerism and Isomerism:
    The compounds exist in tautomeric forms involving hydrazone and azo configurations. The most stable isomers are those stabilized by intramolecular hydrogen bonding between the pyrazolinone carbonyl and hydrazone NH groups, favoring Z-configuration of the hydrazone double bond.

Alternative Approaches and Catalytic Considerations

While the above method is well-established for synthesizing azo-pyrazolinone dyes, other methods involve:

  • Use of different diazonium salts derived from substituted anilines to vary azo substituents.
  • Catalysis by acids or bases to improve coupling efficiency.
  • Solvent variations including ethanol, water, and dipolar aprotic solvents for optimizing reaction conditions.

Summary of Research Outcomes

  • The azo coupling of diazotized aromatic amines with hydroxy-substituted pyrazolin-5-ones is a robust method yielding high purity bisazo dyes with yields around 65–70%.
  • Acetylation of hydroxyl and pyrazolinone NH groups confirms the presence and reactivity of these functionalities.
  • Spectroscopic data corroborate the structural assignments and tautomeric forms.
  • Intramolecular hydrogen bonding plays a critical role in stabilizing the azo-hydrazone tautomeric forms.
  • The synthetic strategies allow for structural modifications by varying aryl substituents on the azo groups, enabling tuning of dye properties.

Q & A

Q. Advanced

Compound Substituents Reported Activity Key Discrepancy Resolution Strategy
Target Compoundm-hydroxyphenyl, phenylazoPPARγ agonist (predicted)Lower-than-expected transactivation in assaysRe-evaluate stereochemistry via X-ray or NOESY
Analog A ()Sulfonic acid, long-chain amideAntioxidantInconsistent antibacterial resultsTest under varied pH conditions to assess sulfonic acid ionization
Analog B ()o-chlorophenylazoAntitumorVariable cytotoxicityScreen against multiple cell lines to identify selectivity

Q. Methodology :

  • Use structure-activity relationship (SAR) analysis to isolate substituent effects.
  • Validate assays with positive/negative controls (e.g., rosiglitazone for PPARγ) .

How do substituents on the phenylazo group influence electronic properties and reactivity?

Q. Advanced

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) : Increase electrophilicity of the azo bond, enhancing reactivity in nucleophilic substitutions. For example, m-nitrophenylazo derivatives show higher metabolic stability in hepatic microsome assays .
  • Electron-donating groups (e.g., -OCH₃, -OH) : Stabilize the azo linkage via resonance, reducing photodegradation. The m-hydroxyphenyl group in the target compound improves solubility but may form quinoid tautomers under UV light .
  • Experimental validation :
    • UV-Vis spectroscopy : Monitor λmax shifts to track electronic effects (e.g., bathochromic shifts with electron-donating substituents) .
    • DFT calculations : Compute HOMO-LUMO gaps to predict redox behavior .

What are the challenges in crystallizing pyrazolinone-azo hybrids, and how are they addressed?

Q. Advanced

  • Challenge : High flexibility of the azo group leads to poor crystal packing.
  • Solutions :
    • Introduce hydrogen-bond donors (e.g., m-hydroxyphenyl) to stabilize lattice interactions. In the target compound, an O-H⋯N hydrogen bond (2.89 Å) consolidates the crystal structure .
    • Use slow evaporation with high-polarity solvents (e.g., DMF/water mixtures) to promote ordered nucleation .
  • Validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD) to refine unit cell parameters .

How can microwave-assisted synthesis improve the efficiency of pyrazolinone-azo derivative preparation?

Q. Advanced

  • Protocol :
    • React β-keto ester with hydrazine hydrate in ethanol under microwave irradiation (100°C, 300 W, 15 minutes) to form the pyrazolinone core.
    • Diazotize aniline derivatives in situ and couple to the pyrazolinone under continuous flow conditions .
  • Advantages :
    • Yield improvement : From ~45% (traditional reflux) to >70% .
    • Reduced by-products : Shorter reaction times minimize decomposition of heat-sensitive azo groups .

What in vitro assays are most reliable for evaluating the PPARγ agonist potential of this compound?

Q. Advanced

  • Transactivation assay : Transfect HEK293 cells with PPARγ-luciferase reporter plasmids. Measure luminescence after 24-hour treatment (EC50 calculation) .
  • Competitive binding assay : Use fluorescent probes like Fluormone PPARγ Green to quantify ligand displacement (Kd determination) .
  • Troubleshooting :
    • Address false positives by co-treating with PPARγ antagonists (e.g., GW9662) .
    • Normalize data to endogenous controls (e.g., RXRα expression) to account for heterodimer effects .

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